Succinimide, N-(m-chloroanilinomethyl)-

Description

Contextualization within Succinimide (B58015) Chemistry and Derivatives

Succinimide, a dicarboximide derived from succinic acid, is a five-membered heterocyclic ring (pyrrolidine-2,5-dione) that serves as a versatile building block in organic synthesis. chemicalbook.com Its chemical reactivity, attributed to the presence of two carbonyl groups and an active methylene (B1212753) group, allows for a wide range of chemical modifications. chemicalbook.com The substitution at the nitrogen atom of the succinimide ring has been a particularly fruitful area of research, leading to a vast library of N-substituted succinimides with a broad spectrum of biological activities. nih.gov These activities include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.gov

The synthesis of N-substituted succinimides is often achieved through the condensation of succinic anhydride (B1165640) with a primary amine, followed by cyclization. mdma.ch This straightforward synthetic accessibility has contributed to the widespread investigation of this class of compounds. The introduction of various substituents at the nitrogen atom allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can significantly influence its biological activity.

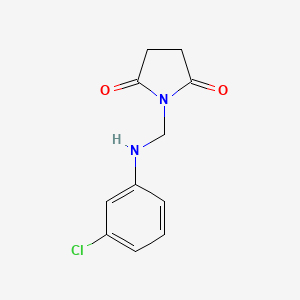

N-(m-chloroanilinomethyl)-succinimide is a specific derivative where an m-chloroaniline group is linked to the succinimide nitrogen via a methylene bridge. This particular substitution pattern introduces specific electronic and steric features that can modulate the compound's interaction with biological targets. The presence of the chloro-substituted phenyl ring is a common strategy in medicinal chemistry to enhance biological activity.

Academic Significance of N-Substituted Imide Scaffolds

N-substituted imide scaffolds, including those derived from succinimide, are of considerable academic and industrial interest. chemicalbook.com These structures are found in numerous natural products and have been incorporated into a variety of synthetic compounds with important applications in materials science and agrochemicals. chemicalbook.com In the realm of medicinal chemistry, the imide moiety is recognized as a "privileged" structural motif, meaning it is a recurring feature in a multitude of compounds that exhibit a wide range of pharmacological effects. chemicalbook.com

The academic significance of N-substituted imides stems from their ability to act as bioisosteres for other functional groups, their capacity to engage in various non-covalent interactions with biological macromolecules, and their favorable pharmacokinetic properties. The structural rigidity of the imide ring can also be advantageous in drug design, as it can help to pre-organize the molecule for optimal binding to its target.

Research into N-substituted imides continues to be an active area of investigation, with ongoing efforts to develop novel synthetic methodologies, explore their structure-activity relationships (SAR), and identify new therapeutic applications. nih.gov The systematic exploration of different N-substituents, such as the m-chloroanilinomethyl group, is a key aspect of this research, aimed at discovering compounds with improved potency, selectivity, and safety profiles.

Research Objectives for Succinimide, N-(m-chloroanilinomethyl)- within Contemporary Organic Chemistry

Within the broader context of organic and medicinal chemistry, the specific research objectives for a compound like N-(m-chloroanilinomethyl)-succinimide are multifaceted. A primary objective is the exploration of its potential biological activities, driven by the known pharmacological profiles of related N-substituted succinimides. Given that many N-substituted succinimides exhibit anticonvulsant properties, a key research goal would be to evaluate this specific compound in relevant preclinical models of epilepsy. nih.govmdpi.com

Another important research objective is the detailed characterization of its chemical and physical properties. This includes a thorough analysis of its spectral data, such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm its structure. researchgate.netnih.gov While specific experimental data for N-(m-chloroanilinomethyl)-succinimide is not widely available in public research databases, the general characteristics of N-substituted succinimides are well-documented.

Furthermore, contemporary research would aim to understand the structure-activity relationships of this compound. This involves synthesizing a series of analogues with variations in the substitution pattern of the aniline (B41778) ring or modifications of the linker between the two moieties. By comparing the biological activities of these related compounds, researchers can elucidate the key structural features responsible for any observed effects.

Finally, a modern research program would also investigate the potential of N-(m-chloroanilinomethyl)-succinimide as a scaffold for further chemical elaboration. The succinimide ring can undergo various chemical transformations, offering opportunities to create more complex molecules with potentially novel properties.

Interactive Data Table: General Physicochemical Properties of N-Substituted Succinimides

| Property | General Range/Observation | Significance in Drug Discovery |

| Molecular Weight | Typically 150 - 400 g/mol | Influences absorption and distribution |

| LogP (Lipophilicity) | Varies widely based on N-substituent | Affects membrane permeability and solubility |

| Hydrogen Bond Donors | 0 (for most N-substituted) | Influences binding to biological targets |

| Hydrogen Bond Acceptors | 2 (from carbonyl oxygens) | Crucial for target interaction |

| Melting Point | Generally crystalline solids with moderate to high melting points | Indicates stability and purity |

Note: The values in this table are general ranges observed for N-substituted succinimides and are not specific to N-(m-chloroanilinomethyl)-succinimide due to the lack of publicly available experimental data for this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chloroanilino)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-2-1-3-9(6-8)13-7-14-10(15)4-5-11(14)16/h1-3,6,13H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBVFAPIVKCNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220533 | |

| Record name | Succinimide, N-(m-chloroanilinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-21-3 | |

| Record name | Succinimide, N-(m-chloroanilinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-(m-chloroanilinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N M Chloroanilinomethyl Succinimide

Review of Established Synthetic Routes to N-Substituted Succinimides

The formation of the succinimide (B58015) ring is a well-documented process in organic synthesis, with numerous protocols developed over the years. These can be broadly categorized into conventional methods that often require harsh conditions and more contemporary strategies that prioritize efficiency and environmental considerations.

The most traditional and straightforward method for synthesizing N-substituted succinimides involves a two-step process: the acylation of a primary amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.combeilstein-archives.org The initial reaction forms an intermediate succinamic acid derivative. ijcps.org This intermediate is then cyclized to the target imide.

The cyclization of the amic acid intermediate has been historically achieved through thermal means, often requiring high temperatures (around 120°C), or by using chemical dehydrating agents such as acetic anhydride with sodium acetate. mdpi.combeilstein-archives.orgijcps.org While effective, these methods can suffer from drawbacks, including the potential for thermal degradation of sensitive substrates and the use of corrosive or difficult-to-remove reagents. beilstein-archives.org

A general representation of this conventional two-step synthesis is depicted below: Step 1: Amic Acid Formation Succinic Anhydride + R-NH₂ → R-NH-CO-CH₂-CH₂-COOH

Step 2: Cyclodehydration R-NH-CO-CH₂-CH₂-COOH → N-R-Succinimide + H₂O

In response to the limitations of conventional methods, significant research has focused on developing more efficient, milder, and environmentally benign synthetic routes. One-pot syntheses have become particularly attractive as they streamline the process and reduce waste. ijcps.org

Modern approaches often employ milder dehydrating agents or catalysts to facilitate the cyclization step under less forcing conditions. For instance, the use of polyphosphate ester (PPE) in chloroform (B151607) has been shown to effectively promote the conversion of the intermediate amic acid to the corresponding succinimide. mdpi.combeilstein-archives.org This method can often be performed as a one-pot reaction, where the amine and succinic anhydride are first reacted, followed by the addition of PPE to induce cyclization. beilstein-archives.org

The principles of green chemistry have also been applied to succinimide synthesis. Catalyst- and organic solvent-free methods, such as reacting succinic acid with primary amines in hot water, have been developed, offering a simple and environmentally friendly alternative. researchgate.net Enzymatic strategies, for example, using Candida antarctica lipase (B570770) B in greener solvents like cyclopentyl methyl ether, are also emerging as sustainable methods for amide bond formation, which is the key step in imide synthesis. nih.govnih.gov The use of solid acid catalysts, such as montmorillonite (B579905) clays, also represents a greener approach, facilitating the amidation and cyclization in a heterogeneous system. researchgate.net

| Synthetic Strategy | Key Reagents/Conditions | Advantages | Disadvantages |

| Conventional | Succinic anhydride, amine, heat or Ac₂O/NaOAc | Well-established, simple reagents | Harsh conditions, potential for side products |

| Modern (One-Pot) | Succinic anhydride, amine, PPE in chloroform | Milder conditions, one-pot efficiency | Use of chlorinated solvents |

| Green (Hot Water) | Succinic acid, amine, 100°C water | Solvent-free, catalyst-free, simple | Limited to water-stable substrates |

| Green (Enzymatic) | Carboxylic acid, amine, Lipase B, green solvent | High selectivity, mild conditions, sustainable | Enzyme cost and stability can be a factor |

| Green (Solid Acid) | Dicarboxylic acid, amine, Montmorillonite clay | Heterogeneous catalyst, reusable | Catalyst preparation may be required |

Targeted Synthesis of Succinimide, N-(m-chloroanilinomethyl)-

The synthesis of Succinimide, N-(m-chloroanilinomethyl)- is a specific example of the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (succinimide), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (m-chloroaniline). researchgate.net This reaction results in the formation of an aminomethyl derivative, known as a Mannich base. nih.gov

The key precursors for the synthesis of Succinimide, N-(m-chloroanilinomethyl)- are succinimide, formaldehyde (B43269), and m-chloroaniline.

Succinimide: The starting succinimide can be readily synthesized via the methods described in section 2.1, typically from succinic acid or succinic anhydride and ammonia.

Formaldehyde: This is a commercially available reagent, often used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde.

m-Chloroaniline: This substituted aromatic amine is also a commercially available starting material.

The functionalization chemistry involves the electrophilic addition of an iminium ion, formed in situ from formaldehyde and m-chloroaniline, to the nucleophilic nitrogen of the succinimide ring.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target Mannich base. Key parameters that are typically varied include the choice of solvent, reaction temperature, and reaction time. researchgate.net For the synthesis of N-Mannich bases of succinimide, alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used as solvents. researchgate.net

The reaction often proceeds under reflux conditions to ensure a sufficient reaction rate. researchgate.net The optimization process would involve systematically altering these parameters to find the ideal balance that favors the formation of the desired product while minimizing side reactions. For example, screening different solvents, adjusting the temperature from room temperature to reflux, and monitoring the reaction progress over time via techniques like thin-layer chromatography (TLC) would be standard optimization procedures. researchgate.net

| Parameter | Typical Range/Options | Effect on Reaction |

| Solvent | Ethanol, Isopropanol, Methanol, Dichloromethane | Affects solubility of reactants and can influence reaction rate and selectivity. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to byproducts. |

| Base/Catalyst | None, or mild acid/base catalysts | The Mannich reaction can sometimes be catalyzed by acid or base to facilitate iminium ion formation. |

Controlling selectivity in the synthesis of N-Mannich bases is generally straightforward as the reaction typically occurs at the nitrogen of the succinimide. The primary challenge is often achieving high yields and avoiding the formation of byproducts.

The stoichiometry of the reactants is a critical factor. Using an appropriate molar ratio of succinimide, formaldehyde, and m-chloroaniline is essential. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or side products. The purity and identity of the synthesized Succinimide, N-(m-chloroanilinomethyl)- would be confirmed using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Novel Approaches and Sustainable Synthetic Chemistry for Succinimide Derivatives

The synthesis of succinimide derivatives, including N-(m-chloroanilinomethyl)-succinimide, is evolving with a significant focus on developing novel, efficient, and environmentally sustainable methodologies. Modern synthetic chemistry aims to improve upon traditional methods by enhancing atom economy, reducing hazardous waste, and utilizing milder reaction conditions. These advancements include the use of novel catalytic systems, green solvents, and energy-efficient techniques like microwave irradiation and photocatalysis.

Recent research has explored several innovative strategies for the synthesis of the core succinimide structure, which are applicable to a wide range of N-substituted derivatives. organic-chemistry.orgijcps.orgrsc.org One-pot syntheses are particularly valued as they reduce the need for intermediate purification steps, saving time, solvents, and resources. ijcps.org For instance, an economical and practical one-pot method for synthesizing N-substituted succinimides involves using inexpensive and readily available reagents like zinc and acetic acid under mild conditions. ijcps.org This approach circumvents the need for corrosive reagents such as sulfuric acid, aligning with the principles of green chemistry. ijcps.org

Another novel approach involves the reaction of amines with succinic anhydride in the presence of a polyphosphate ester (PPE), which facilitates the cyclodehydration step in a one-pot manner. mdpi.combeilstein-archives.org This method is noted for its simplicity and the ease of product separation, often eliminating the need for extensive purification procedures. beilstein-archives.org

Catalysis plays a pivotal role in the development of sustainable synthetic routes. A manganese pincer complex has been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the sole byproduct, representing a highly atom-economical and environmentally benign process. organic-chemistry.org Furthermore, visible light-promoted synthesis offers a transition-metal and oxidant-free pathway to produce functionalized succinimides. rsc.org This method can be performed in eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) and proceeds with excellent stereoselectivity and atom economy. rsc.org

The application of alternative energy sources has also proven effective. A Lewis acid-catalyzed, solvent-free procedure utilizes tantalum pentachloride-silica gel (TaCl5-silica gel) as a catalyst under microwave irradiation to prepare imides from their corresponding anhydrides. organic-chemistry.org N-Heterocyclic carbene (NHC)-catalyzed reactions, such as the Stetter reaction of aromatic aldehydes with N-substituted itaconimides, represent another advanced method for constructing valuable succinimide derivatives. acs.org

These innovative and sustainable methods provide efficient and environmentally friendly alternatives to classical synthetic pathways for producing a diverse array of succinimide derivatives.

Table 1: Overview of Novel and Sustainable Synthetic Methods for Succinimide Derivatives

| Methodology | Key Reagents/Catalysts | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot Green Synthesis | Succinic anhydride, Aromatic amines, Zinc powder | Acetic acid, 60°C | Economical, avoids corrosive acids, high yield, simple workup. | ijcps.org |

| One-Pot Synthesis with PPE | Succinic anhydride, Amines, Polyphosphate ester (PPE) | Chloroform, Reflux | Universal method, avoids additional purification, simple product separation. | mdpi.combeilstein-archives.org |

| Dehydrogenative Coupling | Diols, Amines, Manganese pincer complex | - | Atom-economical, produces only H₂ gas as a byproduct, environmentally benign. | organic-chemistry.org |

| Visible Light-Promoted Synthesis | Aza-1,6-enynes | PEG-400, Blue LED | Transition-metal and oxidant-free, eco-friendly solvent, excellent stereoselectivity. | rsc.org |

| Microwave-Assisted Synthesis | Anhydrides, TaCl₅-silica gel | Solvent-free, Microwave irradiation | Rapid, solvent-free, efficient. | organic-chemistry.org |

| NHC-Catalyzed Stetter Reaction | Aromatic aldehydes, N-substituted itaconimides, N-Heterocyclic Carbene (NHC) | - | Efficient method for constructing complex succinimide derivatives. | acs.org |

Chemical Reactivity and Transformation Studies of Succinimide, N M Chloroanilinomethyl

Investigations into the Reactivity of the Succinimide (B58015) Ring

The succinimide ring, a five-membered cyclic imide, is susceptible to various chemical transformations, primarily involving its carbonyl groups and the adjacent methylene (B1212753) positions.

Nucleophilic and Electrophilic Ring Opening Reactions

The succinimide ring can undergo nucleophilic attack, leading to its opening. This reactivity is attributed to the electrophilic nature of the carbonyl carbons. Common nucleophiles such as amines, hydroxides, and alcohols can initiate this process. For instance, the reaction of N-substituted succinimides with hydroxylamine (B1172632) in an aqueous solution leads to the opening of the imide ring to form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This reaction is generally favorable when the pKa of the initial amine used for the succinimide synthesis is less than the pKa of hydroxylamine. mdpi.combeilstein-archives.org The hydrolysis of succinimide derivatives to form aspartate and aspartic acid has also been modeled, indicating the susceptibility of the ring to cleavage by water. researchgate.net

While less common, electrophilic attack on the succinimide ring can occur, often involving the nitrogen atom after deprotonation. However, the primary mode of reactivity for the ring itself is nucleophilic addition to the carbonyls.

Functionalization at Carbonyl and Alkyl Positions

The carbonyl groups of the succinimide ring can undergo reactions typical of ketones, although their reactivity is influenced by being part of an imide system. Reduction of the carbonyl groups can be achieved using appropriate reducing agents.

The methylene hydrogens of the succinimide ring are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the alkyl positions of the ring. Furthermore, N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used as sources of electrophilic halogens in various organic transformations, including radical reactions and electrophilic additions. researchgate.netorganic-chemistry.org

Chemical Transformations of the N-(m-chloroanilinomethyl)- Substituent

The substituent attached to the succinimide nitrogen, the N-(m-chloroanilinomethyl)- group, possesses its own reactive sites: the m-chloroaniline aromatic ring and the aminomethyl bridge.

Reactions Involving the m-Chloroaniline Moiety

The m-chloroaniline part of the molecule can undergo typical electrophilic aromatic substitution reactions. The chlorine atom is a deactivating, ortho-, para-directing group, while the amino group (as part of the aminomethyl bridge) is an activating, ortho-, para-directing group. The regioselectivity of such reactions would be influenced by the interplay of these electronic effects. For instance, halogenation or nitration would likely occur at the positions ortho and para to the amino group, and meta to the chlorine atom.

Studies on related N-phenyl-substituted succinimide derivatives have shown that the introduction of a halogen in the m- or o-position of the phenyl ring can influence the biological activity of the compound. nih.gov This suggests that the electronic properties of the aniline (B41778) ring are crucial for its function and that modifications to this part of the molecule are synthetically accessible.

Reactivity and Derivatization of the Aminomethyl Bridge

The aminomethyl bridge (-CH2-NH-) is a key feature of Mannich bases and is susceptible to cleavage. Reactions of N-(aminomethylene)succinimides with Grignard reagents can lead to ring-opening and cleavage of the N-C bond of the bridge, affording γ-keto amides and tertiary amines. clockss.org This indicates that the methylene bridge can be a site for further synthetic transformations.

The nitrogen atom of the bridge also retains some nucleophilic character and could potentially be further alkylated or acylated under specific conditions, leading to quaternary ammonium (B1175870) salts or more complex amide structures.

Mechanistic Studies of Key Chemical Reactions

The mechanisms of the reactions involving Succinimide, N-(m-chloroanilinomethyl)- are generally analogous to those of other N-substituted succinimides and Mannich bases.

The nucleophilic ring-opening of the succinimide ring proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on one of the carbonyl carbons. Subsequent proton transfer and ring cleavage lead to the final product. For the hydrolysis of succinimide, computational studies have modeled the nucleophilic attack of water and hydroxide (B78521) ions on the carbonyl carbon. researchgate.net

The synthesis of N-substituted succinimides from succinic acid and a primary amine in hot water is proposed to proceed via the formation of a succinamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the succinimide ring. researchgate.net

Mechanistic investigations into the reactions of the m-chloroaniline moiety would likely involve the study of electrophilic aromatic substitution pathways, considering the directing effects of the substituents. For reactions involving the aminomethyl bridge, such as cleavage by organometallic reagents, the mechanism likely involves the formation of an intermediate where the magnesium halide coordinates to the succinimide carbonyls, facilitating the nucleophilic attack. clockss.org

Below is a table summarizing the key reactive sites and potential transformations of Succinimide, N-(m-chloroanilinomethyl)-.

| Molecular Moiety | Reactive Site | Type of Reaction | Potential Products |

| Succinimide Ring | Carbonyl Carbons | Nucleophilic Ring Opening (e.g., with H₂O, OH⁻, NH₂OH) | Succinamic acid derivatives, N-hydroxybutaneamides |

| Alkyl Positions (α to C=O) | Enolate formation and alkylation/halogenation | α-Substituted succinimide derivatives | |

| m-Chloroaniline Moiety | Aromatic Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Further substituted aniline derivatives |

| Aminomethyl Bridge | N-C Bond | Cleavage (e.g., with Grignard reagents) | γ-Keto amides, tertiary amines |

| Nitrogen Atom | Alkylation/Acylation | Quaternary ammonium salts, complex amides |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific experimental data for 1H, 13C, COSY, HSQC, or HMBC NMR analysis of Succinimide (B58015), N-(m-chloroanilinomethyl)- are not available in published literature. Such data would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the succinimide ring, the methylene (B1212753) bridge, and the m-substituted chlorophenyl group.

No peer-reviewed data could be located.

No studies on the stereochemistry or conformational analysis of this compound were found.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Detailed mass spectrometric analyses, including exact mass measurements and fragmentation pathways, have not been published for this compound.

No HRMS data providing the exact mass and elemental composition are publicly available.

No MS/MS studies detailing the specific fragmentation patterns of the molecular ion are available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra, which would identify the characteristic vibrational modes of the functional groups (such as the imide carbonyls, N-H bond of the aniline (B41778) moiety, and C-Cl bond), have not been documented in research databases or literature for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for Succinimide, N-(m-chloroanilinomethyl)-. Consequently, detailed information regarding its single-crystal structure, including unit cell dimensions, space group, and precise bond lengths and angles in the solid state, is not currently available. The crystal packing arrangement, which describes how the molecules are organized in the crystal lattice, also remains uncharacterized.

Without experimental crystallographic data, a definitive analysis of the solid-state molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking that might influence the crystal packing, cannot be provided.

Table 1: Crystallographic Data for Succinimide, N-(m-chloroanilinomethyl)-

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

As of the latest available information, single-crystal X-ray diffraction studies for this specific compound have not been reported in the literature.

Other Advanced Spectroscopic and Diffraction Techniques for Structural Probing

Beyond fundamental techniques like NMR and IR spectroscopy, the application of other advanced spectroscopic or diffraction methods for the in-depth structural analysis of Succinimide, N-(m-chloroanilinomethyl)- is not documented in publicly accessible research.

Techniques such as solid-state NMR (ssNMR) spectroscopy, which provides information about the molecular structure and dynamics in the solid state, have not been reported for this compound. Similarly, there are no available studies utilizing neutron diffraction, which could offer complementary structural details to X-ray crystallography, particularly regarding the positions of hydrogen atoms.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information on the fragmentation patterns of molecules, aiding in structural confirmation. However, specific fragmentation pathway studies for Succinimide, N-(m-chloroanilinomethyl)- are not described in the current body of scientific literature.

Computational and Theoretical Chemistry of Succinimide, N M Chloroanilinomethyl

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

No published studies were found that specifically detail the quantum chemical calculations of the electronic structure or molecular orbitals (e.g., HOMO-LUMO energies) for Succinimide (B58015), N-(m-chloroanilinomethyl)-.

Prediction of Molecular Geometry and Conformational Preferences

There are no available research findings that predict the molecular geometry, bond lengths, bond angles, or conformational preferences of Succinimide, N-(m-chloroanilinomethyl)- through computational methods.

Theoretical Modeling of Chemical Reactivity and Reaction Pathways

Specific theoretical models detailing the chemical reactivity, potential reaction pathways, or reactivity descriptors (such as Fukui functions) for Succinimide, N-(m-chloroanilinomethyl)- have not been reported in the scientific literature.

Analysis of Spectroscopic Parameters via Computational Methods

A computational analysis of the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for Succinimide, N-(m-chloroanilinomethyl)- is not available in published research. While computational spectroscopy is a powerful tool, it has not been applied to this specific compound in the available literature. nih.gov

Studies on Intermolecular Interactions and Aggregation Behavior

There are no dedicated computational studies on the intermolecular interactions or aggregation behavior of Succinimide, N-(m-chloroanilinomethyl)-. Understanding these interactions would require specific modeling that has not yet been performed or published. nih.gov

Role in Synthetic Chemistry and Materials Science Applications

Utilization as a Versatile Synthetic Intermediate or Building Block

Theoretically, Succinimide (B58015), N-(m-chloroanilinomethyl)- possesses several reactive sites that could be exploited in organic synthesis. The succinimide ring is susceptible to nucleophilic attack and ring-opening reactions, a common strategy for elaborating molecular scaffolds. The chloro-substituted aromatic ring could participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules. The N-CH2-N linkage could also be a target for cleavage or rearrangement under specific conditions.

However, a search of the chemical literature does not yield specific examples of Succinimide, N-(m-chloroanilinomethyl)- being used as a key intermediate or building block in the synthesis of other compounds. General methods for the synthesis of N-substituted succinimides are well-established, typically involving the reaction of an amine with succinic anhydride (B1165640), followed by cyclodehydration. nist.gov

Application in the Development of Functional Organic Materials Precursors

The structural motifs within Succinimide, N-(m-chloroanilinomethyl)- suggest a hypothetical potential for its use as a precursor to functional organic materials. The chloroaniline moiety is an aniline (B41778) derivative, and aniline itself is a monomer for the conducting polymer polyaniline. The incorporation of such a unit could be envisioned in the design of novel polymers or small molecules with specific electronic or photophysical properties. However, there is no published research that documents the use of this specific compound in the development of any functional organic materials.

Exploration in Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. Succinimide, N-(m-chloroanilinomethyl)- contains functionalities capable of participating in such interactions. The succinimide group has two carbonyl oxygens that can act as hydrogen bond acceptors, while the N-H group of the anilino moiety can act as a hydrogen bond donor. The chlorophenyl ring is capable of engaging in π-π stacking interactions. These features suggest a potential for this molecule to form ordered structures through self-assembly.

Despite this theoretical potential, no studies have been found that specifically investigate the supramolecular behavior or self-assembly properties of Succinimide, N-(m-chloroanilinomethyl)-. The field of supramolecular chemistry is broad, but its focus has not yet included this particular compound.

Role as a Chemical Probe for Fundamental Mechanistic Research in Organic Chemistry

Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. The succinimide scaffold is present in a variety of compounds designed as enzyme inhibitors or probes. For instance, succinimide derivatives have been developed as inhibitors for the mitochondrial rhomboid protease PARL.

While it is conceivable that Succinimide, N-(m-chloroanilinomethyl)- could be synthesized and tested for such activities, there is no evidence in the scientific literature of it being used as a chemical probe to investigate any biological or chemical mechanism. Its utility in this area remains entirely speculative.

Emerging Research Avenues and Future Outlook for Succinimide, N M Chloroanilinomethyl

Development of Innovative Synthetic Strategies for New Analogues

The development of novel synthetic methodologies is paramount for expanding the chemical space around Succinimide (B58015), N-(m-chloroanilinomethyl)- and generating a library of analogues with potentially enhanced or unique properties. While the classical synthesis of N-substituted succinimides involves the acylation of an amine with succinic anhydride (B1165640) followed by cyclodehydration, researchers are exploring more efficient and versatile methods. beilstein-journals.orgchemiis.commdpi.com

One promising approach is the adaptation of one-pot syntheses. For instance, a method involving the reaction of amines or hydrazides with succinic anhydride in the presence of a polyphosphate ester has been proposed to streamline the production of N-substituted succinimides. beilstein-journals.orgmdpi.combeilstein-archives.org This strategy could be adapted for the synthesis of a diverse range of N-arylaminomethyl succinimides by varying the starting aniline (B41778) derivative.

Furthermore, the application of N-heterocyclic carbene (NHC) catalysis in the synthesis of succinimide derivatives from itaconimides and aromatic aldehydes presents another innovative route. acs.orgnih.gov This method allows for the construction of complex succinimide scaffolds and could be explored for the synthesis of analogues of Succinimide, N-(m-chloroanilinomethyl)- with substitutions on the succinimide ring itself. The development of such synthetic strategies is crucial for structure-activity relationship (SAR) studies, which are fundamental in various chemical and biological investigations. nih.gov

Exploration of Unprecedented Chemical Reactivity and Transformations

The chemical reactivity of Succinimide, N-(m-chloroanilinomethyl)- is largely dictated by the succinimide ring and the N-(m-chloroanilinomethyl) substituent. While the general reactivity of succinimides is relatively well-understood, exploring novel transformations of this specific compound could unveil new synthetic pathways and applications.

The succinimide ring is known to undergo ring-opening reactions, for example, with hydroxylamine (B1172632) to form hydroxamic acids. beilstein-journals.orgmdpi.combeilstein-archives.org Investigating the kinetics and substrate scope of this reaction specifically for Succinimide, N-(m-chloroanilinomethyl)- and its analogues could lead to the development of novel chelating agents or enzyme inhibitors. nih.gov Additionally, the carbonyl groups of the succinimide ring offer sites for nucleophilic attack, and exploring reactions with a wider range of nucleophiles could yield interesting chemical entities. researchgate.netkuey.net

The N-(m-chloroanilinomethyl) moiety also presents opportunities for unique reactivity. The nitrogen atom can be a site for further functionalization. For example, N-sulfenylation of succinimides and related compounds has been shown to be a valuable transformation in organic synthesis. beilstein-journals.orgnih.gov Exploring similar reactions on the anilino nitrogen of the title compound could lead to novel derivatives with interesting properties. The chloro-substituted aromatic ring can also participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.

Integration with High-Throughput Screening and Automation in Chemical Synthesis

The fields of chemical synthesis and drug discovery have been revolutionized by the advent of high-throughput screening (HTS) and automation. hudsonlabautomation.comdispendix.combeckman.com These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of research. hudsonlabautomation.combeckman.comnih.govugent.be

The development of robust and automated synthetic methods for Succinimide, N-(m-chloroanilinomethyl)- and its analogues is a key area for future research. By adapting the aforementioned innovative synthetic strategies for automated platforms, it would be possible to generate large and diverse libraries of related compounds. These libraries could then be subjected to HTS to identify compounds with desired properties, whether for catalytic activity, material science applications, or other chemical functionalities. hudsonlabautomation.combeckman.com

For example, an automated workflow could be designed to synthesize a library of N-arylaminomethyl succinimides by varying the aniline precursor. This library could then be screened for its ability to catalyze specific organic reactions or for its properties as a monomer in polymerization reactions. The data generated from such screens would be invaluable for identifying lead compounds for further development. dispendix.comugent.be

Prospects for Advanced Applications in Pure Chemical and Material Science Contexts

While much of the research on succinimide derivatives has been in the context of medicinal chemistry, there is a growing interest in their application in pure chemical and material science. nih.gov The unique structural features of Succinimide, N-(m-chloroanilinomethyl)- make it an interesting candidate for exploration in these areas.

Catalysis: N-substituted succinimides have been investigated as catalysts and precatalysts in various organic reactions. semanticscholar.orgdoaj.org For instance, N-halosuccinimides have been shown to be effective mediators in nucleophilic substitution reactions. mdpi.com The presence of the nitrogen and oxygen atoms in the succinimide ring, as well as the chloroaniline moiety, suggests that Succinimide, N-(m-chloroanilinomethyl)- and its derivatives could act as ligands for metal catalysts or as organocatalysts themselves. Future research could focus on screening this compound and its analogues for catalytic activity in a wide range of organic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(m-chloroanilinomethyl)succinimide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via halogenation or substitution reactions using precursors like maleamic acid derivatives. For example, α-chloro-N-arylsuccinimides are prepared by refluxing maleamic acid with thionyl chloride, where electron-withdrawing substituents on the aryl group improve yields (e.g., 84% for p-nitrophenyl derivatives) . Optimization involves adjusting reaction temperature, stoichiometry, and solvent polarity. Characterization via IR spectroscopy and X-ray crystallography confirms structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing N-(m-chloroanilinomethyl)succinimide?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=O (succinimide) and N-H (anilinomethyl) through absorption bands at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively .

- X-ray Crystallography : Determines crystal packing, bond lengths, and coordination geometry. For related succinimide complexes, monoclinic or orthorhombic systems with space groups like P2₁/c are common .

- NMR : ¹H/¹³C NMR resolves substituent effects on aromatic protons and carbonyl groups, though specific data for this compound requires tailored solvent systems (e.g., DMSO-d₆) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reaction mechanism and yield in N-(m-chloroanilinomethyl)succinimide synthesis?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring stabilize intermediates via resonance, increasing yields (79–84%), while electron-donating groups (e.g., -OCH₃) reduce efficiency. Mechanistic studies using kinetic isotope effects or Hammett plots can quantify substituent impacts. Contradictions in literature reports (e.g., α-chloro vs. maleimide formation) are resolved by controlling reaction time and acid scavengers .

Q. What in vitro models are suitable for assessing the nephrotoxicity of N-(m-chloroanilinomethyl)succinimide metabolites?

- Methodological Answer : Isolated renal cortical cells from Fischer 344 rats are used to evaluate metabolite toxicity. Protocols include:

- Incubating cells with metabolites (e.g., sulfate conjugates) and measuring lactate dehydrogenase (LDH) leakage as a cytotoxicity marker.

- Gender-specific differences in metabolic activation (e.g., higher susceptibility in male rats) require controlled hormone levels .

Q. How can contradictory data in reaction pathways (e.g., competing α-chlorination vs. imide formation) be systematically resolved?

- Methodological Answer :

- Step 1 : Replicate prior experiments (e.g., Kretov’s thionyl chloride method) under identical conditions .

- Step 2 : Use LC-MS or GC-MS to track intermediate species and byproducts.

- Step 3 : Vary reaction parameters (e.g., temperature, solvent) to isolate dominant pathways.

- Step 4 : Computational modeling (DFT) predicts thermodynamic favorability of intermediates, though experimental validation is critical .

Q. What safety protocols are critical when handling N-(m-chloroanilinomethyl)succinimide in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to avoid dust/aerosol formation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Sweep solid residues into sealed containers; avoid aqueous cleanup to prevent hydrolysis .

Q. How can crystal structure data inform the design of N-(m-chloroanilinomethyl)succinimide derivatives with enhanced stability or reactivity?

- Methodological Answer : Analyze packing motifs (e.g., halogen bonding in PPh₄⁺ complexes) to predict solubility and reactivity. For example, bromine atoms in N-bromo succinimide derivatives form Br···Br interactions (3.5–4.0 Å), stabilizing crystal lattices . Modifying the anilinomethyl group’s steric bulk can disrupt π-stacking, improving solubility in polar aprotic solvents.

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values.

- Error Analysis : Calculate standard deviation from triplicate experiments; use ANOVA to compare gender-specific toxicity .

Q. How should researchers structure Materials and Methods sections to ensure reproducibility for N-(m-chloroanilinomethyl)succinimide studies?

- Methodological Answer :

- Materials : Specify reagent grades (e.g., ≥97% purity), suppliers, and storage conditions (e.g., 0–6°C for hygroscopic derivatives) .

- Methods : Detail reaction stoichiometry, purification steps (e.g., recrystallization from ethanol/water), and instrument calibration (e.g., XRD wavelength settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.